molecular formula C15H12ClF3N2O2 B8705806 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B8705806
M. Wt: 344.71 g/mol
InChI Key: QVDDJZFCHHXQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H12ClF3N2O2 and its molecular weight is 344.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12ClF3N2O2

Molecular Weight

344.71 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C15H12ClF3N2O2/c1-23-11-5-2-9(3-6-11)20-14(22)21-10-4-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H2,20,21,22)

InChI Key

QVDDJZFCHHXQHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (5.15 g, 26 mmol, 1.05 eq) was dissolved in dichloromethane (30 mL). A solution of p-methoxyaniline (3.07 g, 25 mmol, 1 eq) in dichloromethane (20 mL) was added dropwise and the mixture was stirred at room temperature for 20 hours. The mixture was filtered and washed with dichloromethane (5 mL×2). The solid was dissolved in ethyl acetate (50 mL), and the resulted solution was washed with diluted hydrochloric acid (1 N, 10 mL) and saturated brine (20 mL). The organic phase was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to give 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea A6 (4.5 g, yield 52%) as a white solid.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.